molecular formula C10H18N2O2 B15367498 Tert-butyl 2,6-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 885269-12-5

Tert-butyl 2,6-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B15367498
CAS No.: 885269-12-5
M. Wt: 198.26 g/mol
InChI Key: DYLIZVJFSXHLGJ-UHFFFAOYSA-N
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Description

tert-Butyl 2,6-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 885269-12-5) is a bicyclic amine derivative protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₀H₁₈N₂O₂, with a molecular weight of 198.26 g/mol . The compound features a [2.2.1] bicycloheptane core with nitrogen atoms at positions 2 and 6, making it a rigid scaffold for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes requiring constrained geometries . Its synthesis typically involves cyclization and Boc protection strategies, though specific protocols are proprietary .

Properties

CAS No.

885269-12-5

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl 2,6-diazabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)11-5-7/h7-8,11H,4-6H2,1-3H3

InChI Key

DYLIZVJFSXHLGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1NC2

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

  • tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198989-07-0):
    • Shares the [2.2.1]heptane core but positions nitrogens at 2 and 5 instead of 2 and 4.
    • Exhibits reduced steric hindrance near the nitrogen lone pairs, enhancing reactivity in alkylation or acylation reactions .
    • Molecular weight: 198.26 g/mol , identical to the 2,6-isomer due to identical formulas .

Ring-Size Analogues

  • tert-Butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate (CAS: 1614253-74-5):
    • Features a larger [3.2.0]heptane ring, increasing ring strain and altering conformational flexibility.
    • Lower melting point (refrigerated storage recommended ) due to reduced crystallinity .
  • tert-Butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate (CAS: 286946-98-3):
    • Expanded [3.2.1]octane framework enhances lipophilicity (LogP: ~1.2 vs. ~0.8 for [2.2.1]heptane), improving membrane permeability .

Stereochemical Variants

  • (1S,4S)-(−)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 113451-59-5):
    • Chiral centers at positions 1 and 4 confer enantioselectivity in catalysis or receptor binding.
    • Specific rotation: −44° (c=1 in chloroform) .

Physicochemical Properties

Compound Name CAS Number Bicyclo System Nitrogen Positions Molecular Weight (g/mol) Melting Point (°C) Solubility
tert-Butyl 2,6-diazabicyclo[2.2.1]heptane-2-carboxylate 885269-12-5 [2.2.1]heptane 2,6 198.26 Not reported Insoluble in water
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 198989-07-0 [2.2.1]heptane 2,5 198.26 74–76 Air-sensitive
tert-Butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate 1614253-74-5 [3.2.0]heptane 2,6 198.26 Refrigerated storage Data unavailable

Key Research Findings

  • Ring Strain Effects : The [2.2.1]heptane framework imposes ~10 kcal/mol higher strain energy than [3.2.1]octane analogues, influencing reaction kinetics and thermodynamic stability .
  • Stereochemical Impact : Enantiomers like (1S,4S)-(−)-2,5-diazabicyclo derivatives exhibit >90% enantiomeric excess in asymmetric syntheses, critical for chiral drug intermediates .
  • Supplier Landscape : The 2,6-diazabicyclo[2.2.1]heptane variant is available from 4 suppliers , while the 2,5-isomer has broader commercial availability (7+ suppliers) .

Q & A

Q. What are the key synthetic routes for tert-butyl 2,6-diazabicyclo[2.2.1]heptane-2-carboxylate, and how are functional groups introduced?

  • Methodological Answer : The synthesis typically involves a multi-step strategy:

Bicyclic framework formation : Cyclization of linear precursors (e.g., via intramolecular [3+2] cycloaddition or ring-closing metathesis) under controlled conditions.

Functionalization : Introduction of the hydroxyimino or tert-butoxycarbonyl (Boc) groups using reagents like hydroxylamine or Boc anhydride.
Critical parameters:

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity during cyclization .
  • Temperature : Reactions often proceed at 0–25°C to avoid side products .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify bicyclic proton environments (e.g., distinct shifts for bridgehead protons at δ 3.5–4.5 ppm) and confirm Boc group presence (tert-butyl singlet at δ 1.4 ppm) .
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and hydroxylimino (N–O, ~1600 cm⁻¹) groups validate functionalization .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₈N₂O₃: [M+H]⁺ = 227.1392) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in hydroxyimino group functionalization?

  • Methodological Answer :
  • Solvent optimization : DMF enhances solubility of intermediates but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Catalyst screening : Testing Pd/C or Cu(I) catalysts for imine formation can reduce reaction time by 30–50% .
  • pH control : Maintaining pH 7–8 during hydroxylamine addition minimizes hydrolysis .
    Data Table :
CatalystSolventYield (%)Purity (%)
NoneDMF4585
Pd/CTHF6892
Cu(I)DCM7295
Source: Adapted from .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for structurally similar analogs?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating proton-proton coupling (e.g., distinguishing bridgehead protons in 2,6- vs. 3,6-diazabicyclo isomers) .
  • X-ray crystallography : Definitive structural assignment for crystalline derivatives (e.g., tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate, CCDC deposition number: 20740569) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts within ±0.2 ppm of experimental values .

Q. What strategies are used to design biologically active analogs targeting neurotransmitter receptors?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Modifying the hydroxyimino group to a hydroxymethyl or amine enhances binding to GABAₐ receptors (IC₅₀ < 1 µM) .
  • Docking studies : AutoDock Vina simulates interactions with receptor active sites (e.g., serotonin 5-HT₃R, PDB ID: 6NP0) .
  • In vitro assays : Radioligand binding assays (³H-muscimol for GABA receptors) validate potency .

Physicochemical and Handling Considerations

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
  • Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH > 8 .
  • Decomposition pathways : Monitor via TLC (Rf = 0.3 in EtOAc/hexane 1:1) for degradation products (e.g., free amine from Boc deprotection) .

Data Contradiction Analysis

Q. How to address discrepancies in reported CAS numbers or molecular formulas for analogs?

  • Methodological Answer :
  • Cross-referencing databases : Use PubChem, Reaxys, and SciFinder to verify CAS numbers (e.g., 207405-61-6 vs. 207405-69-4 for hydroxyimino derivatives) .
  • Isomer differentiation : Confirm bicyclo ring substituents (e.g., 2,6-diaza vs. 3,6-diaza) via HRMS and ¹H-¹⁵N HMBC .

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